2,2'-[(2-Benzothiazolyl)imino]bisethanol
Description
2,2'-[(2-Benzothiazolyl)imino]bisethanol (C₁₁H₁₃N₃O₂S) is a bifunctional organic compound featuring a benzothiazole core linked via an imino (-NH-) bridge to two ethanol groups. This structure confers unique physicochemical properties, including polarity from the hydroxyl groups and aromatic stability from the benzothiazole ring.
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31g/mol |
IUPAC Name |
2-[1,3-benzothiazol-2-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H14N2O2S/c14-7-5-13(6-8-15)11-12-9-3-1-2-4-10(9)16-11/h1-4,14-15H,5-8H2 |
InChI Key |
YFKKJGAGHWKSKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCO)CCO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCO)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Analogs
(a) 2,2'-Methylenebisbenzothiazole (CAS 1945-78-4)
- Structure : Two benzothiazole units linked by a methylene (-CH₂-) group.
- Molecular Weight : 282.38 g/mol (vs. ~267.3 g/mol for the target compound).
- Properties : Higher thermal stability (mp 92–96°C) due to dual aromatic systems; used as a rubber vulcanization accelerator and pharmaceutical intermediate.
- Key Difference : Lacks hydroxyl groups, reducing solubility in polar solvents compared to the target compound .
(b) Bis-(benzothiazol-2-yl)-amines
Benzotriazole Derivatives
(a) TT-LYK (2,2’-[[(Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol, CAS 80584-89-0)
- Structure: Benzotriazole core with a methyl-imino-bisethanol chain.
- Molecular Weight : ~250.3 g/mol.
- Applications : Corrosion inhibitor for copper; hydroxyl groups enhance water solubility and metal-chelation capacity .
- Key Difference : Benzotriazole’s nitrogen-rich ring offers stronger coordination with metals compared to benzothiazole .
Substituted Phenyl-Imino Bisethanols
(a) 2,2'-[(4-Methylphenyl)imino]bisethanol (CAS 28005-74-5)
- Structure : Tolyl group replaces benzothiazole.
- Molecular Weight : 195.26 g/mol.
- Applications: Monomer in polymer synthesis (e.g., epoxy resins); lower molecular weight increases volatility but reduces thermal stability .
(b) 2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol (CAS 29705-38-2)
Oxazole and Imidazole Analogs
(a) Ditazole (2,2'-[(4,5-Diphenyl-2-oxazolyl)imino]bisethanol, CAS 18471-20-0)
- Structure: Diphenyloxazole core with bisethanol chain.
- Applications : Historically used as a platelet aggregation inhibitor; bulky phenyl groups reduce solubility in aqueous media .
(b) 2,2'-(((1-Benzylbenzoimidazol-2-yl)methyl)azanediyl)bisethanol
Comparative Data Table
Research Findings and Industrial Relevance
- Solubility Trends : Hydroxyl-rich analogs (e.g., TT-LYK, target compound) exhibit better solubility in polar solvents than methylene-linked benzothiazoles .
- Biological Activity : Imidazole/benzotriazole derivatives show enhanced antimicrobial properties compared to benzothiazoles, likely due to nitrogen-rich aromatic systems .
- Regulatory Considerations: Nitro- and amino-substituted analogs (e.g., 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol) face restrictions in cosmetics due to sensitization risks .
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